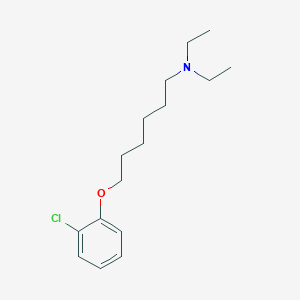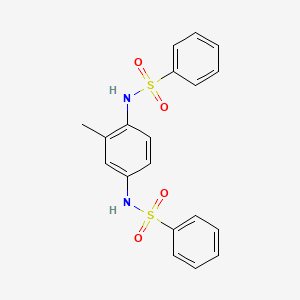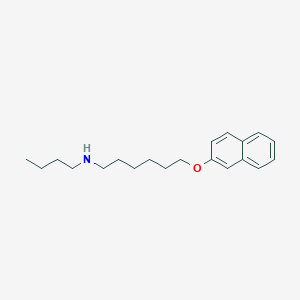
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine, also known as CP 47,497, is a synthetic cannabinoid that is commonly used in research studies to investigate the effects of cannabinoids on the human body. This chemical compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a wide range of physiological and biochemical effects on the body.
Mecanismo De Acción
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 binds to these receptors, it activates a signaling cascade that ultimately leads to a wide range of physiological and biochemical effects on the body. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channel activity.
Biochemical and Physiological Effects
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 has been shown to have a wide range of biochemical and physiological effects on the body. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channel activity. 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 has also been shown to have analgesic, anti-inflammatory, and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 in lab experiments is its potent agonist activity at the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on the body in a controlled and reproducible manner. However, one limitation of using 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is that it is a synthetic compound, and its effects may not fully represent those of natural cannabinoids found in the body.
Direcciones Futuras
There are many future directions for research involving 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497. One area of interest is investigating the effects of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 on the immune system, as there is evidence to suggest that cannabinoids may have immunomodulatory properties. Additionally, further research is needed to investigate the effects of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 on the cardiovascular system, as there is evidence to suggest that cannabinoids may have both beneficial and detrimental effects on cardiovascular health. Finally, research is needed to investigate the potential therapeutic applications of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497, particularly in the areas of pain management and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 involves the reaction of 2-chlorophenol with diethylamine and 1-bromo-6-chlorohexane in the presence of a palladium catalyst. This reaction produces 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 in high yields, and the compound can be further purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is commonly used in scientific research to investigate the effects of cannabinoids on the human body. This compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a wide range of physiological and biochemical effects on the body. 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is often used as a reference compound in studies investigating the pharmacological properties of other synthetic cannabinoids.
Propiedades
IUPAC Name |
6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-18(4-2)13-9-5-6-10-14-19-16-12-8-7-11-15(16)17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUBGJUJIAPIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)
![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
